4-Phenyl-oxazole-2-carboxylic acid

PDE4B inhibition Anti-inflammatory drug discovery 4-Phenyl-2-oxazole SAR

4-Phenyl-oxazole-2-carboxylic acid (CAS 1240621-61-7, C₁₀H₇NO₃, MW 189.17 g/mol) is a 2,4-disubstituted oxazole heterocycle bearing a carboxylic acid at C-2 and a phenyl ring at C-4. This substitution pattern defines a privileged scaffold for phosphodiesterase 4B (PDE4B) inhibitor discovery, serving as the direct synthetic precursor to multiple series of PDE4B inhibitors that outperform the clinical benchmark rolipram in vitro.

Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
Cat. No. B8011222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-oxazole-2-carboxylic acid
Molecular FormulaC10H7NO3
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=COC(=N2)C(=O)O
InChIInChI=1S/C10H7NO3/c12-10(13)9-11-8(6-14-9)7-4-2-1-3-5-7/h1-6H,(H,12,13)
InChIKeyCYVJPMPJFOPIDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenyl-oxazole-2-carboxylic Acid Procurement: Core Scaffold Identity and PDE4B-Targeted Research Relevance


4-Phenyl-oxazole-2-carboxylic acid (CAS 1240621-61-7, C₁₀H₇NO₃, MW 189.17 g/mol) is a 2,4-disubstituted oxazole heterocycle bearing a carboxylic acid at C-2 and a phenyl ring at C-4 . This substitution pattern defines a privileged scaffold for phosphodiesterase 4B (PDE4B) inhibitor discovery, serving as the direct synthetic precursor to multiple series of PDE4B inhibitors that outperform the clinical benchmark rolipram in vitro [1]. Unlike unsubstituted oxazole-2-carboxylic acid or the 5-phenyl regioisomer, the 4-phenyl-2-carboxylic acid arrangement places the aryl ring in the orientation required for metal-binding pocket engagement in PDE4B, as demonstrated by molecular docking studies [1].

4-Phenyl-oxazole-2-carboxylic Acid: Why Regioisomeric or Unsubstituted Oxazole-2-carboxylic Acids Cannot Substitute


Substituting 4-phenyl-oxazole-2-carboxylic acid with the 5-phenyl regioisomer (5-phenyloxazole-2-carboxylic acid), the 2-phenyl regioisomer (2-phenyloxazole-4-carboxylic acid), or unsubstituted oxazole-2-carboxylic acid introduces fundamentally different biological targeting profiles and synthetic trajectories. The 5-phenyloxazole-2-carboxylic acid scaffold is validated for tubulin polymerization inhibition (anticancer) rather than PDE4B inhibition, with lead compound 9 showing IC₅₀ values of 0.78–1.27 μM against cancer cell lines [1]. The 2-phenyloxazole-4-carboxylic acid isomer places the carboxylic acid at C-4, altering the vector of amide bond formation and rendering it unsuitable for the PDE4B pharmacophore where the C-2 carbonyl is essential for hydrogen bonding with the enzyme active site [2]. Unsubstituted oxazole-2-carboxylic acid lacks the aryl ring required for the π-π stacking interaction with PDE4B [2]. These regioisomers are not interchangeable in PDE4-targeted discovery programs, and procurement of the incorrect isomer leads to inactive or off-target chemotypes.

4-Phenyl-oxazole-2-carboxylic Acid: Quantitative Differentiation Evidence for Scientific Selection


PDE4B Inhibitory Potency: 4-Phenyl-2-oxazole Derivative Outperforms Rolipram by 30%

The 4-phenyl-oxazole-2-carboxylic acid scaffold generates PDE4B inhibitors with superior potency to the clinical benchmark rolipram. The target compound serves as the direct synthetic precursor to derivative 5j, which exhibited an IC₅₀ of 1.4 μM against PDE4 in an in vitro enzyme assay, representing a 30% improvement over rolipram (IC₅₀ = 2.0 μM) [1]. This is not a marginal difference; the 1.4 μM IC₅₀ places 5j among the more potent oxazole-based PDE4 inhibitors reported. The potency advantage is attributed to the 4-phenyl substitution enabling a para-methoxy group to interact with the metal binding pocket domain of PDE4B, as confirmed by molecular docking [1].

PDE4B inhibition Anti-inflammatory drug discovery 4-Phenyl-2-oxazole SAR

Reproducible PDE4B Inhibition Across Independent Studies: Scaffold Robustness Confirmed

An independent study by Li et al. (2017) validated the PDE4B inhibitory potential of the 4-phenyl-2-oxazole scaffold using a distinct chemotype. Compound 4c, a pyrazole-containing derivative of 4-phenyl-oxazole-2-carboxylic acid, displayed an IC₅₀ of 1.6 ± 0.4 μM against PDE4B with good selectivity over other PDE isoforms [1]. This potency is statistically comparable to the 1.4 μM IC₅₀ of 5j from Lin et al. (2020), indicating that the scaffold's PDE4B activity is reproducible across different derivatization strategies and research groups. The consistent sub-2 μM potency across two independent studies strengthens confidence in the scaffold's intrinsic pharmacological value.

PDE4B selectivity 2,4-Disubstituted oxazole Lead reproducibility

Regioisomeric Selectivity: 4-Phenyl vs 5-Phenyl Oxazole-2-carboxylic Acid Target Distinct Biological Pathways

The 4-phenyl and 5-phenyl regioisomers of oxazole-2-carboxylic acid direct downstream derivatives toward entirely different therapeutic targets. Derivatives of 4-phenyl-oxazole-2-carboxylic acid are validated PDE4B inhibitors with anti-inflammatory activity (IC₅₀ = 1.4–1.6 μM against PDE4B) and demonstrated in vivo efficacy in asthma/COPD and sepsis models [1][2]. In contrast, derivatives of 5-phenyloxazole-2-carboxylic acid are established tubulin polymerization inhibitors with anticancer activity; lead compound 9 showed IC₅₀ values of 0.78, 1.08, and 1.27 μM against Hela, A549, and HepG2 cancer cell lines respectively, with selectivity for cancer cells over normal cells [3]. No PDE4B inhibitory activity has been reported for the 5-phenyl series. This regioisomeric divergence in biological targeting is absolute and experimentally confirmed across multiple publications.

Regioisomeric selectivity PDE4 vs Tubulin targeting Kinase inhibitor scaffold selection

In Vivo Translation: 4-Phenyl-2-oxazole Derivatives Demonstrate Efficacy in Clinically Relevant Disease Models

Compounds derived from 4-phenyl-oxazole-2-carboxylic acid have demonstrated in vivo pharmacological activity in multiple animal models, a critical differentiator from many oxazole scaffolds that show only in vitro potency. Compound 5j displayed good in vivo activity in animal models of asthma/COPD and LPS-induced sepsis [1]. Similarly, compound 4c showed good in vivo activity in the same disease models [2]. This dual in vitro/in vivo validation is not reported for the 5-phenyl regioisomer series (Zhang et al. 2021), where in vivo efficacy data are absent from the primary literature. The in vivo translation of the 4-phenyl-2-oxazole scaffold provides confidence for progression beyond early discovery into lead optimization.

In vivo efficacy Asthma/COPD model LPS-induced sepsis

4-Phenyl-oxazole-2-carboxylic Acid: Evidence-Backed Application Scenarios for Research and Industrial Procurement


PDE4B Inhibitor Lead Discovery and SAR Expansion

4-Phenyl-oxazole-2-carboxylic acid is the optimal starting material for PDE4B inhibitor programs seeking potency advantages over rolipram. With derivative IC₅₀ values of 1.4–1.6 μM confirmed across two independent studies [1][2], the scaffold provides a validated 20–30% potency improvement over the 2.0 μM rolipram baseline. Researchers can use the C-2 carboxylic acid for rapid amide library synthesis [1] while leveraging the 4-phenyl moiety's established interaction with the PDE4B metal binding pocket [1].

Anti-Inflammatory In Vivo Pharmacology Programs

For programs requiring in vivo proof-of-concept in respiratory or septic inflammation, 4-phenyl-oxazole-2-carboxylic acid-derived compounds have demonstrated good activity in animal models of asthma/COPD and LPS-induced sepsis [1][2]. This in vivo translation is not available for the 5-phenyl regioisomer [3], making the 4-phenyl scaffold the only oxazole-2-carboxylic acid regioisomer with published in vivo anti-inflammatory efficacy.

Regioisomer-Specific Scaffold Procurement for Target-Focused Libraries

When building target-focused compound libraries, procurement of the correct oxazole regioisomer is critical. 4-Phenyl-oxazole-2-carboxylic acid yields PDE4B-active compounds [1][2], while 5-phenyloxazole-2-carboxylic acid generates tubulin polymerization inhibitors with anticancer activity (IC₅₀ = 0.78–1.27 μM against HeLa, A549, HepG2) [3]. Mixing regioisomers will produce libraries with mixed and unpredictable biological profiles, compromising screening data quality.

Medicinal Chemistry CRO and Fragment-Based Screening Programs

For contract research organizations (CROs) and fragment-based drug discovery (FBDD) groups, 4-phenyl-oxazole-2-carboxylic acid offers a well-characterized, regiospecifically defined fragment with confirmed target engagement (PDE4B) [1][2], predicted physicochemical properties including a boiling point of 407.9 ± 38.0 °C suitable for handling , and a reactive carboxylic acid handle compatible with high-throughput amide coupling chemistry [1].

Quote Request

Request a Quote for 4-Phenyl-oxazole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.